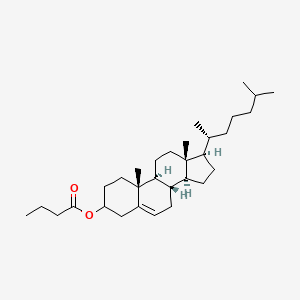![molecular formula C10H18Cl2NP B14280557 1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine CAS No. 121895-85-0](/img/structure/B14280557.png)
1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine is a unique organophosphorus compound It features a dichloromethylidene group bonded to a phosphanyl moiety, which is further attached to a tetramethylpiperidine ring
准备方法
The synthesis of 1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine typically involves the reaction of dichloromethylphosphine with 2,2,6,6-tetramethylpiperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product.
化学反应分析
1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the dichloromethylidene group to a methyl group.
Substitution: The dichloromethylidene group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine involves its interaction with molecular targets through its phosphanyl group. This interaction can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can facilitate the formation of reactive intermediates, thereby accelerating chemical reactions.
相似化合物的比较
1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine can be compared with other similar compounds, such as:
Phosphanides: These compounds contain the [PH2]− anion and exhibit different reactivity due to the absence of the dichloromethylidene group.
Carbaborane-based alkynylphosphanes: These compounds feature a carbaborane core and alkynylphosphane groups, offering unique electronic properties.
Dithienylethene-based photoswitchable phosphines: These compounds can switch between different states upon exposure to light, making them useful in photochemical applications.
属性
CAS 编号 |
121895-85-0 |
|---|---|
分子式 |
C10H18Cl2NP |
分子量 |
254.13 g/mol |
IUPAC 名称 |
dichloromethylidene-(2,2,6,6-tetramethylpiperidin-1-yl)phosphane |
InChI |
InChI=1S/C10H18Cl2NP/c1-9(2)6-5-7-10(3,4)13(9)14-8(11)12/h5-7H2,1-4H3 |
InChI 键 |
SYYRXESYSOSYCI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(N1P=C(Cl)Cl)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


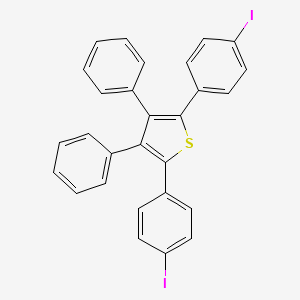
![2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene](/img/structure/B14280485.png)
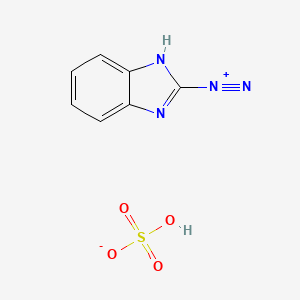

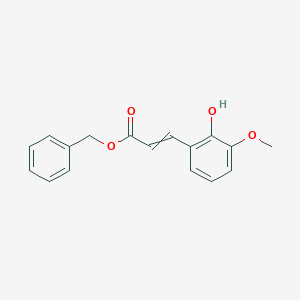
![Bicyclo[2.1.1]hex-2-yne](/img/structure/B14280513.png)
![[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14280524.png)
![[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)](/img/structure/B14280543.png)
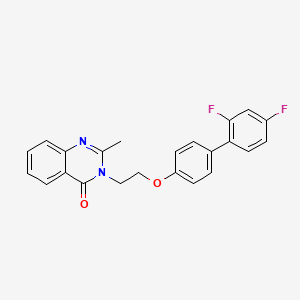
![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)
